methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
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Overview
Description
Methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is a complex organic compound with a molecular formula of C27H24N2O7 and a molecular weight of 488.49 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]isoxazole core, a benzoate ester group, and multiple methoxy and phenyl substituents.
Preparation Methods
The synthesis of methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,4-d]isoxazole core through a cycloaddition reaction. . Industrial production methods may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but has a different core structure and biological activity.
N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: This compound has a similar tetrahydroquinoline core and exhibits similar biological activities, including anticancer and anti-inflammatory properties.
(E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-pyrrolidinone): This compound has a similar pyrrolidinone core and is studied for its potential therapeutic applications.
The uniqueness of methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O7/c1-33-19-13-14-20(21(15-19)34-2)23-22-24(36-29(23)18-7-5-4-6-8-18)26(31)28(25(22)30)17-11-9-16(10-12-17)27(32)35-3/h4-15,22-24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFLMIAVBBVGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)ON2C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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